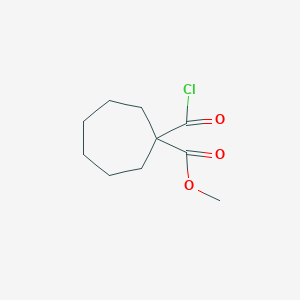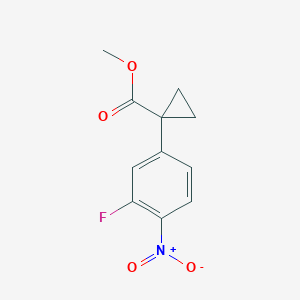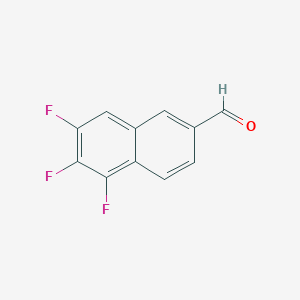
5,6,7-Trifluoronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trifluoronaphthalene-2-carbaldehyde is a fluorinated aromatic aldehyde. The presence of three fluorine atoms on the naphthalene ring significantly alters its chemical properties, making it a valuable compound in various fields of research and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoronaphthalene-2-carbaldehyde typically involves the introduction of fluorine atoms onto a naphthalene ring followed by formylation. One common method is the direct fluorination of naphthalene derivatives using reagents like Selectfluor or trifluoromethyl hypofluorite. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The formylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7-Trifluoronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5,6,7-Trifluoronaphthalene-2-carboxylic acid.
Reduction: 5,6,7-Trifluoronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6,7-Trifluoronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5,6,7-Trifluoronaphthalene-2-carbaldehyde largely depends on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinolines: These compounds also contain trifluoromethyl groups and are valuable in medicinal chemistry due to their stability and bioactivity.
Fluorinated Indoles: Indoles with fluorine atoms or trifluoromethyl groups are known for their biological activity and are used in drug discovery.
Fluorinated Thiophenes: These compounds have similar electron-withdrawing properties and are used in various chemical applications.
Uniqueness
5,6,7-Trifluoronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and interaction with biological targets. The combination of the trifluoromethyl groups and the aldehyde functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
874817-34-2 |
|---|---|
Fórmula molecular |
C11H5F3O |
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
5,6,7-trifluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H5F3O/c12-9-4-7-3-6(5-15)1-2-8(7)10(13)11(9)14/h1-5H |
Clave InChI |
MQJLHQUBJOXLKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2C=C1C=O)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
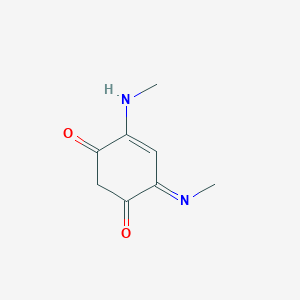
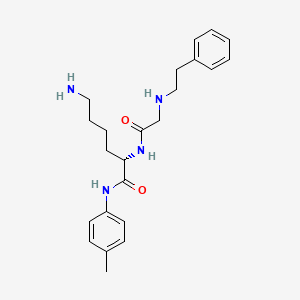
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
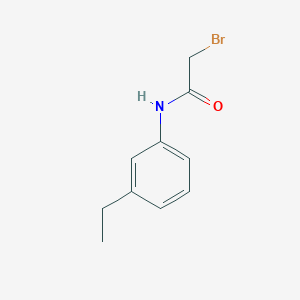
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
